molecular formula C36H37F2N5O5 B12635160 (R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate

(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B12635160
M. Wt: 657.7 g/mol
InChI Key: GEVOKFPQCIBGAT-JADSYQMUSA-N
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Description

®-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-(®-2’-oxo-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[45]decane-6-carboxylate is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-(®-2’-oxo-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. The process typically starts with the preparation of the spiro[indene-2,3’-pyrrolo[2,3-b]pyridine] scaffold, followed by the attachment of the difluorophenyl and tert-butyl groups under controlled conditions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-(®-2’-oxo-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

®-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-(®-2’-oxo-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new drugs or understanding biological pathways.

    Medicine: The compound may serve as a lead compound for developing new therapeutic agents, particularly for diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound’s properties could be harnessed for creating new materials or catalysts in industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-(®-2’-oxo-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-(®-2’-oxo-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C36H37F2N5O5

Molecular Weight

657.7 g/mol

IUPAC Name

tert-butyl (8R)-8-(3,5-difluorophenyl)-10-oxo-9-[2-oxo-2-[[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]amino]ethyl]-6,9-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C36H37F2N5O5/c1-34(2,3)48-33(47)43-19-28(22-13-24(37)16-25(38)14-22)42(32(46)36(43)10-4-5-11-36)20-29(44)40-26-9-8-21-17-35(18-23(21)15-26)27-7-6-12-39-30(27)41-31(35)45/h6-9,12-16,28H,4-5,10-11,17-20H2,1-3H3,(H,40,44)(H,39,41,45)/t28-,35+/m0/s1

InChI Key

GEVOKFPQCIBGAT-JADSYQMUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](N(C(=O)C12CCCC2)CC(=O)NC3=CC4=C(C[C@@]5(C4)C6=C(NC5=O)N=CC=C6)C=C3)C7=CC(=CC(=C7)F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N(C(=O)C12CCCC2)CC(=O)NC3=CC4=C(CC5(C4)C6=C(NC5=O)N=CC=C6)C=C3)C7=CC(=CC(=C7)F)F

Origin of Product

United States

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